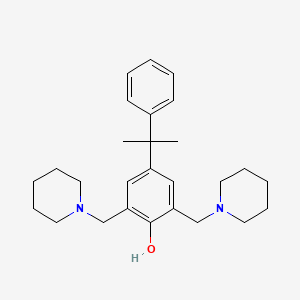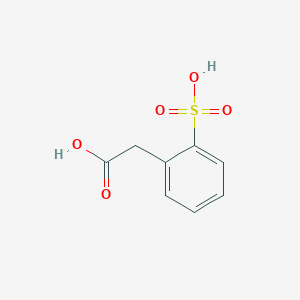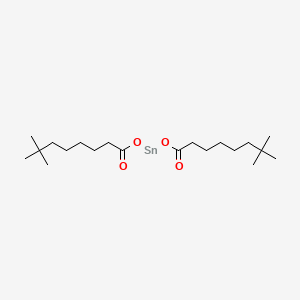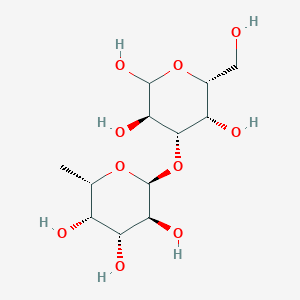
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is a chemical compound that belongs to the class of benzothiazolones. This compound is characterized by the presence of a benzothiazolone ring system with a methyl group and an oxime functional group. Benzothiazolones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) typically involves the reaction of 3-methyl-2(3H)-benzothiazolone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzothiazolone ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazolone derivatives.
科学的研究の応用
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the benzothiazolone ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl and oxime groups, leading to different chemical and biological properties.
3-Methyl-2(3H)-benzothiazolone: Similar structure but without the oxime group.
2(3H)-Benzothiazolone, oxime: Similar structure but without the methyl group.
Uniqueness
2(3H)-Benzothiazolone,3-methyl-,oxime(9CI) is unique due to the presence of both the methyl and oxime groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for unique interactions with molecular targets and enables diverse applications in various fields.
特性
分子式 |
C8H8N2OS |
|---|---|
分子量 |
180.23 g/mol |
IUPAC名 |
(NE)-N-(3-methyl-1,3-benzothiazol-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c1-10-6-4-2-3-5-7(6)12-8(10)9-11/h2-5,11H,1H3/b9-8+ |
InChIキー |
IONNAMKZAMTVGD-CMDGGOBGSA-N |
異性体SMILES |
CN\1C2=CC=CC=C2S/C1=N/O |
正規SMILES |
CN1C2=CC=CC=C2SC1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2,4-Dimethyl-3H-1,2,4-Triazol-2-Ium-3-Yl)Azo]-N,N-Dimethyl-Aniline Tetrafluoroborate](/img/structure/B13832581.png)
![2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanamine](/img/structure/B13832588.png)



![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)




![9,9-Difluorobicyclo[6.1.0]non-4-ene](/img/structure/B13832657.png)
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)
